Potency Retention Against Multidrug-Resistant P. falciparum Strains
MK-4815 retains low nanomolar-range IC₅₀ values against chloroquine-resistant (CQ-R), pyrimethamine-resistant (PYR-R), and cycloguanil-resistant (CYC-R) P. falciparum field isolates, whereas chloroquine undergoes a dramatic potency loss in the same resistant strains. In the CQ-R, PYR-R, CYC-R K1 isolate (Thailand), MK-4815 exhibits an IC₅₀ of 0.004 μg/mL compared to chloroquine's IC₅₀ of 0.484 μg/mL—a 121-fold difference [1]. Similarly, against the CQ-R, PYR-R, CYC-R V1/S isolate (Vietnam), MK-4815 shows an IC₅₀ of 0.007 μg/mL vs. chloroquine's 0.370 μg/mL, representing a 53-fold potency advantage [1]. Against the CQ-R FCB isolate (Colombia), the values are 0.010 μg/mL vs. 0.221 μg/mL (22-fold difference) [1].
~121-fold vs. chloroquine
| Evidence Dimension | In vitro antimalarial potency against drug-resistant P. falciparum strains (IC₅₀ in μg/mL, [³H]hypoxanthine incorporation assay, 72 h) |
|---|---|
| Target Compound Data | K1: 0.004 μg/mL; V1/S: 0.007 μg/mL; FCB: 0.010 μg/mL; FCR-3: 0.010 μg/mL; TM90: 0.03 μg/mL |
| Comparator Or Baseline | Chloroquine: K1: 0.484 μg/mL; V1/S: 0.370 μg/mL; FCB: 0.221 μg/mL; FCR-3: 0.17 μg/mL |
| Quantified Difference | K1: ~121-fold more potent; V1/S: ~53-fold; FCB: ~22-fold. MK-4815 IC₅₀ values in CQ-R strains remain within ~2–8× of the drug-sensitive 3D7 strain (0.030 μg/mL), indicating minimal cross-resistance. |
| Conditions | P. falciparum erythrocytic stage culture; [³H]hypoxanthine incorporation assay; 72 h incubation; data from Table 1, Powles et al. 2012 [1]. |
Why This Matters
For procurement decisions in antimalarial drug discovery, the critical differentiator is potency retention against drug-resistant field isolates—MK-4815 provides a resistance-breaking profile that chloroquine and many 4-aminoquinoline analogs cannot match.
- [1] Powles MA, Allocco J, Yeung L, Nare B, Liberator PA, Schmatz DM. MK-4815, a Potential New Oral Agent for Treatment of Malaria. Antimicrob Agents Chemother. 2012;56(5):2414-2419. Table 1. doi:10.1128/AAC.05326-11 View Source
